molecular formula C12H7Cl2NO2 B6392315 2-(2,4-Dichlorophenyl)nicotinic acid CAS No. 1261944-51-7

2-(2,4-Dichlorophenyl)nicotinic acid

Cat. No.: B6392315
CAS No.: 1261944-51-7
M. Wt: 268.09 g/mol
InChI Key: WAQPLIJUSYMQMS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 2 and 4 positions. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)nicotinic acid can be achieved through various methods. One common approach involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds. Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid . Additionally, a tandem reaction involving the cyclization of various acrolein derivatives can also be employed .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to improve reaction efficiency and achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organic bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,4-Dichlorophenyl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. Its effects are mediated through its ability to interact with cellular components and alter their functions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.

    Dichlofenthion: An organophosphorus compound used as a pesticide.

Uniqueness

2-(2,4-Dichlorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)11-9(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQPLIJUSYMQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688001
Record name 2-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-51-7
Record name 2-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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